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Abstract
Nms-873 is a potent and highly selective allosteric inhibitor of the AAA+ ATPase p97, also

known as Valosin-Containing Protein (VCP). Its unique mechanism of action, targeting a site

distinct from the ATP binding pocket, has made it a valuable tool for studying p97 function and

a promising scaffold for the development of novel therapeutics. This technical guide provides

an in-depth exploration of the allosteric binding site of Nms-873, detailing the molecular

interactions, the functional consequences of its binding, and the experimental methodologies

used to elucidate this information.

The Allosteric Binding Site of Nms-873 on p97/VCP
Nms-873 binds to a cryptic, allosteric pocket located at the interface of the D1 and D2 ATPase

domains of adjacent p97 protomers within the functional hexameric complex.[1][2] Cryo-

electron microscopy (cryo-EM) studies have revealed that the inhibitor settles into a groove

within the D2 domain.[3][4]

The binding of Nms-873 prevents the conformational changes necessary for p97 function by

interacting with and locking the inter-subunit signaling (ISS) motif.[3][5] This interference with

the catalytic cycle stabilizes the ADP-bound state of p97, effectively halting its activity.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b612292?utm_src=pdf-interest
https://www.benchchem.com/product/b612292?utm_src=pdf-body
https://www.benchchem.com/product/b612292?utm_src=pdf-body
https://www.benchchem.com/product/b612292?utm_src=pdf-body
https://www.benchchem.com/product/b612292?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9024726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8119374/
https://www.rcsb.org/structure/7LMY
https://pdbj.org/emnavi/quick.php?id=23442
https://www.benchchem.com/product/b612292?utm_src=pdf-body
https://www.rcsb.org/structure/7LMY
https://www.rcsb.org/structure/7LN3
https://pmc.ncbi.nlm.nih.gov/articles/PMC8119374/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular docking and structural studies have identified several key amino acid residues that

form the binding pocket and are crucial for the interaction with Nms-873. These residues are

primarily located in the D2 domain and the linker region between the D1 and D2 domains.

Quantitative Data: Binding Affinity and Inhibitory
Concentrations
The potency of Nms-873 has been quantified through various biochemical and cell-based

assays. The following table summarizes key quantitative data.

Parameter Value Target/System Reference

IC50 30 nM
p97/VCP (cell-free

assay)
[6]

IC50 24 nM p97/VCP [7]

Apparent Kd 162 nM p97/VCP (wild-type) [8]

Apparent Kd 159 nM
p97/VCP (A530T

mutant)
[8]

Antiproliferative IC50 380 nM HCT116 cancer cells [7]

Antiproliferative IC50 0.4 µM HCT116 cells [6]

Antiproliferative IC50 0.7 µM HeLa cells [6]

Signaling Pathways Affected by Nms-873
Inhibition of p97 by Nms-873 disrupts cellular protein homeostasis, leading to the activation of

specific signaling pathways, most notably the Unfolded Protein Response (UPR) and

interference with autophagy.

p97's Role in Protein Degradation
p97 is a critical component of the ubiquitin-proteasome system (UPS) and endoplasmic

reticulum-associated degradation (ERAD).[7][9][10] It functions to extract ubiquitinated proteins

from cellular compartments, preparing them for degradation by the proteasome.[9]
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p97/VCP in the ERAD Pathway and its Inhibition by Nms-873.

Induction of the Unfolded Protein Response (UPR)
By inhibiting p97 and causing an accumulation of misfolded, ubiquitinated proteins, Nms-873
induces ER stress, which in turn activates the UPR.[1] The UPR is a signaling network that

aims to restore protein homeostasis but can trigger apoptosis if the stress is prolonged.
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Activation of the UPR Pathway by Nms-873-mediated p97 Inhibition.
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Experimental Protocols
The characterization of the Nms-873 binding site and its effects has relied on a combination of

structural biology, biochemical assays, and cell-based methods.

NADH-Coupled ATPase Assay
This assay is used to measure the ATPase activity of p97 and the inhibitory effect of

compounds like Nms-873. It couples the production of ADP to the oxidation of NADH, which

can be monitored spectrophotometrically.

Principle:

p97 hydrolyzes ATP to ADP and inorganic phosphate.

Pyruvate kinase (PK) uses phosphoenolpyruvate (PEP) to convert ADP back to ATP,

producing pyruvate.

Lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+.

The decrease in NADH concentration is measured by the change in absorbance at 340 nm.

Protocol Outline:

Reaction Buffer Preparation: Prepare a buffer containing HEPES (pH 7.5-8.0), MgCl₂, DTT,

pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.

Enzyme and Inhibitor Preparation: Dilute recombinant p97 protein to the desired

concentration in the reaction buffer. Prepare serial dilutions of Nms-873.

Assay Setup: In a microplate, combine the reaction buffer, p97, and varying concentrations

of Nms-873 (or vehicle control).

Initiation and Measurement: Initiate the reaction by adding ATP. Immediately begin

monitoring the decrease in absorbance at 340 nm at regular intervals using a plate reader.

Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the

absorbance curve. Determine the IC₅₀ value of Nms-873 by plotting the percentage of
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inhibition against the inhibitor concentration.
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Workflow of the NADH-Coupled ATPase Assay.

Cellular Thermal Shift Assay (CETSA)
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CETSA is a powerful method to verify target engagement in a cellular environment. It is based

on the principle that ligand binding stabilizes the target protein, increasing its resistance to

thermal denaturation.[11][12]

Principle:

Cells are treated with the compound of interest (Nms-873).

The treated cells are heated to a range of temperatures.

Unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.

After cell lysis and removal of aggregates, the amount of soluble target protein (p97) is

quantified, typically by Western blotting or other detection methods.[12]

Protocol Outline:

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations

of Nms-873 or a vehicle control for a specified time.

Heating: Aliquot the cell suspension into PCR tubes and heat them to a gradient of

temperatures in a thermal cycler.[13]

Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.[11]

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated

proteins and cell debris.[11]

Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble

p97 using Western blotting with a p97-specific antibody.

Data Analysis: Plot the amount of soluble p97 as a function of temperature for each

treatment condition. A shift in the melting curve to higher temperatures in the presence of

Nms-873 indicates target engagement.

Cell Culture Treat with Nms-873
or Vehicle

Heat to a
Temperature Gradient Cell Lysis Centrifugation Quantify Soluble p97

(e.g., Western Blot) Analyze Melting Curve Shift
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Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).

Off-Target Effects of Nms-873
It is important for researchers to be aware that Nms-873, while highly selective for p97, has

been reported to have off-target effects. Studies have shown that Nms-873 can act as a dual

inhibitor of mitochondrial Complex I and ATP synthase, leading to the dysregulation of

glycometabolism in a p97-independent manner.[1][2][14] This polypharmacology should be

considered when interpreting cellular phenotypes resulting from Nms-873 treatment.

Conclusion
Nms-873 is a pivotal chemical probe that has significantly advanced our understanding of p97

biology. Its allosteric binding site, located at the D1-D2 domain interface, offers a unique

modality for inhibiting this therapeutically relevant target. The detailed knowledge of its binding

site, mechanism of action, and the associated signaling pathways, as outlined in this guide,

provides a solid foundation for researchers utilizing Nms-873 in their studies and for the

development of next-generation allosteric p97 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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